2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid
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Overview
Description
2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoic acid core substituted with a methoxy group and a sulfamoyl group linked to a pyrazole ring, which is further connected to an oxolane moiety. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for cross-coupling reactions). The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: The compound may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share a similar pyrazole core and exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities.
Other benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents may have varying chemical and biological properties.
Uniqueness
2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-24-15-5-4-13(7-14(15)16(20)21)26(22,23)18-11-8-17-19(9-11)10-12-3-2-6-25-12/h4-5,7-9,12,18H,2-3,6,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBQYFMEJRQLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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